1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine

Description

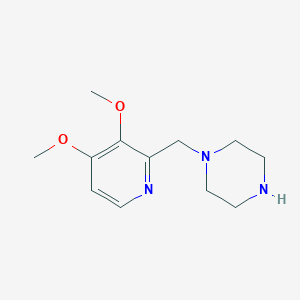

1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is a piperazine derivative featuring a pyridine ring substituted with 3,4-dimethoxy groups and a methylene linker to the piperazine core. The 3,4-dimethoxy-pyridine moiety introduces electron-donating groups that may influence electronic properties, metabolic stability, and receptor-binding affinity compared to simpler analogues.

Structure

3D Structure

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

1-[(3,4-dimethoxypyridin-2-yl)methyl]piperazine |

InChI |

InChI=1S/C12H19N3O2/c1-16-11-3-4-14-10(12(11)17-2)9-15-7-5-13-6-8-15/h3-4,13H,5-9H2,1-2H3 |

InChI Key |

JMSFPYIRNSEJSG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)CN2CCNCC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine typically involves the reaction of 3,4-dimethoxy-2-pyridinemethanol with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

General Chemical Reactions of Piperazine Derivatives

Piperazine derivatives, including those with pyridine and methoxy substitutions, can participate in various chemical reactions due to their amine groups and ring structure. Here are some common reactions:

-

Alkylation : Piperazine can be alkylated by reacting with alkyl halides or alkylating agents, substituting hydrogen atoms on the amine groups with alkyl groups .

-

Acylation : Piperazine derivatives can undergo acylation reactions with acyl halides or acid anhydrides to form amides, introducing functional groups onto the piperazine ring .

-

N-oxidation : Piperazine can undergo N-oxidation reactions with oxidizing agents like peracids or hydrogen peroxide, forming piperazine N-oxides .

3.1. Alkylation and Acylation

These reactions could modify the piperazine ring or the pyridine moiety, potentially altering the compound's biological activity.

3.2. N-oxidation

This reaction could introduce an N-oxide group, affecting the compound's reactivity and potential biological interactions.

Research Findings and Data

While specific data on 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is not available, related compounds provide insights into potential chemical behaviors. For example, 1-(3,4-Dimethoxybenzyl)-4-(2-pyridyl)piperazine (PubChem CID 115953) has a molecular weight of 313.4 g/mol and undergoes reactions typical of piperazine derivatives .

4.1. Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-4-(2-pyridyl)piperazine | C18H23N3O2 | 313.4 | Piperazine with benzyl and pyridyl substitutions |

| 7,8-Dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one | C21H23N5O4 | 409.4 | Phthalazine derivative with piperazine and pyridine groups |

| 2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol | Not specified | Not specified | Phenolic compound with piperazine and pyridine groups |

Scientific Research Applications

Antiparasitic Activity

Recent studies have identified a series of disubstituted piperazines, including 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine, that exhibit promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. This compound has shown good potency in vitro but faces challenges related to metabolic stability .

Key Findings:

- Efficacy: The compound demonstrated a significant rate-of-kill against T. cruzi in laboratory settings. In comparative studies, it outperformed traditional treatments like posaconazole but was less effective than benznidazole .

- Metabolic Stability: The compound's metabolic instability has been a barrier to its development. Strategies such as lowering logD and employing bioisosteric replacements have been explored to enhance its pharmacokinetic profile without compromising efficacy .

Structure-Activity Relationship Studies

Research has focused on optimizing the structure of piperazine derivatives to improve their solubility and potency. Modifications to the piperazine ring have been investigated to mitigate metabolic liabilities while maintaining or enhancing biological activity .

Optimization Strategies:

- Plate-Based Arrays: High-throughput screening methods have been used to synthesize and test numerous analogs rapidly. This approach allows for the identification of compounds with desirable physicochemical properties while retaining biological activity .

- Metabolite Identification Studies: These studies have highlighted the piperazine moiety as a metabolic hotspot, guiding further modifications to reduce clearance rates and enhance therapeutic potential .

Case Study 1: Efficacy Against T. cruzi

In a series of experiments, the compound was tested in various assays to evaluate its effectiveness against T. cruzi. The results indicated that while the compound showed significant initial efficacy, issues with relapse after treatment cessation were noted.

| Compound | Conc. (μM) | Fold EC50 | Relapse Day |

|---|---|---|---|

| 1 | 3.9 | 25 | 11 |

| Posaconazole | 0.1 | 25 | 7 |

| Benznidazole | 36 | 12.5 | 18 |

These findings suggest that while the compound has potential as an antiparasitic agent, further optimization is necessary to improve long-term efficacy .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic studies involving animal models demonstrated that co-administration with CYP inhibitors could enhance the exposure of the compound in vivo, suggesting a viable pathway for future therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives are classified based on their aromatic substituents and functional groups. Key structural analogues include:

Key Observations :

Comparison :

Pharmacological Activity

Piperazine derivatives exhibit diverse receptor interactions:

Key Findings :

- Serotonin Receptor Selectivity : Methoxy and dimethoxy substituents (e.g., 4-methoxyphenyl) enhance 5-HT2A affinity, while chloro groups favor 5-HT2C . The target compound’s dimethoxy groups may confer balanced 5-HT2A/2C activity.

- Fluorescence Applications : Pyridine-linked piperazines (e.g., ) are used in Hg²⁺ detection, suggesting the target compound’s utility in bioimaging .

Physicochemical Properties

pKa and solubility vary with substituents:

Trends :

- Electron-Donating Groups : Methoxy substituents increase basicity (higher pKa) compared to chloro groups.

- Lipophilicity : The dimethoxy-pyridine moiety in the target compound may yield a logP ~2.0–2.5, balancing membrane permeability and solubility.

Biological Activity

1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is a compound featuring a piperazine moiety substituted with a dimethoxy-pyridine group. This structure suggests potential biological activity, particularly in pharmacological applications. The presence of methoxy groups is known to enhance solubility and interaction with biological targets, which may contribute to its therapeutic efficacy.

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 233.30 g/mol

- Structure : The compound contains a piperazine ring linked to a pyridine derivative with two methoxy substituents, which can influence its lipophilicity and overall biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor of key enzymes and its effects on different biological systems.

Antimicrobial Activity

Research indicates that compounds containing piperazine structures often exhibit antimicrobial properties. For instance, derivatives of piperazine have shown activity against Mycobacterium tuberculosis and other bacterial strains. The specific activity of this compound in this context remains to be fully elucidated but may follow similar trends observed in related compounds .

Enzyme Inhibition

Piperazine derivatives are frequently studied for their ability to inhibit monoamine oxidases (MAO), which are critical enzymes involved in neurotransmitter metabolism. In particular, studies have demonstrated that certain piperazine-based compounds can selectively inhibit MAO-B, suggesting potential applications in treating neurodegenerative disorders .

| Compound | MAO-B IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| T3 | 0.039 | 107.4 |

| T6 | 0.013 | 120.8 |

This table illustrates the potency of related piperazine compounds as MAO inhibitors, indicating that structural modifications can significantly influence biological activity.

Study on Antituberculosis Activity

A study highlighted the antituberculosis activity of various substituted pyrimidines and quinazolines, noting that certain structural features enhance selectivity and reduce toxicity . While direct data on this compound is limited, the trends observed suggest that similar piperazine derivatives could exhibit comparable efficacy against tuberculosis.

Neuropharmacological Studies

In neuropharmacological contexts, piperazine derivatives have been evaluated for their roles in modulating neurotransmitter systems. For example, compounds that inhibit MAO-B may help regulate serotonin levels and could be beneficial in treating conditions like depression or Alzheimer’s disease . The reversible nature of these inhibitors further supports their potential therapeutic applications.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the dimethoxy-pyridine ring appear as distinct singlet/multiplet peaks between δ 6.5–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) .

- IR spectroscopy : Detects functional groups like C-O (methoxy, ~1250 cm) and C-N (piperazine, ~1100 cm) .

Q. Advanced

- X-ray crystallography : Resolves 3D structure and confirms regiochemistry of substitutions .

- Advanced NMR techniques : H-C HSQC/HMBC to assign quaternary carbons and long-range couplings .

How can reaction conditions be optimized to improve synthetic yield and purity?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of piperazine .

- Temperature control : Heating at 50–70°C improves reaction kinetics while avoiding decomposition .

- Catalysts : Using DIEA (N,N-diisopropylethylamine) as a base in coupling reactions minimizes side products .

- Sonication : Enhances mixing and reaction homogeneity, particularly in heterogeneous systems .

What computational strategies are used to predict biological targets or mechanism of action?

Q. Advanced

- Molecular docking : Screens against kinase or receptor databases (e.g., PDB) to identify binding affinities. Piperazine derivatives often target dopamine or serotonin receptors due to their structural mimicry .

- QSAR modeling : Correlates substituent effects (e.g., methoxy groups) with bioactivity profiles .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

How should stability and storage conditions be managed to prevent degradation?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Handling : Use desiccants to avoid hygroscopic degradation .

Advanced - Forced degradation studies : Expose to heat, light, or acidic/basic conditions, then analyze degradation products via LC-MS .

How are biological assays designed to evaluate the compound’s antimicrobial or anticancer potential?

Q. Basic

- Antimicrobial testing : Agar diffusion assays (e.g., MIC determination against S. aureus or E. coli) .

- Cytotoxicity assays : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced

- Mechanistic studies : Flow cytometry for apoptosis detection or Western blotting to assess kinase inhibition (e.g., EGFR, VEGFR) .

How can contradictory biological activity data across studies be resolved?

Q. Advanced

- Experimental variables : Control for cell line specificity, serum concentration, and assay incubation times .

- Metabolic stability : Test metabolites using liver microsomes to rule out false positives .

- Statistical rigor : Use ≥3 biological replicates and orthogonal assays (e.g., SPR vs. enzymatic activity) .

What strategies address regioselectivity challenges during functionalization of the pyridine ring?

Q. Advanced

- Directing groups : Utilize methoxy substituents to guide electrophilic substitution to specific positions .

- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected piperazine) to control alkylation .

- Computational modeling : DFT calculations predict electronic effects of substituents on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.